![molecular formula C5H4S3 B14597758 2,4-Dithiabicyclo[3.2.0]hept-1(5)-ene-3-thione CAS No. 61221-71-4](/img/structure/B14597758.png)
2,4-Dithiabicyclo[3.2.0]hept-1(5)-ene-3-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dithiabicyclo[320]hept-1(5)-ene-3-thione is a unique bicyclic compound characterized by its sulfur-containing structure
Preparation Methods
The synthesis of 2,4-Dithiabicyclo[3.2.0]hept-1(5)-ene-3-thione involves several steps. One common method includes the reaction of cyclopentadiene with sulfur to form the bicyclic structure. The reaction conditions typically involve heating the reactants in the presence of a catalyst to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2,4-Dithiabicyclo[3.2.0]hept-1(5)-ene-3-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions
Scientific Research Applications
2,4-Dithiabicyclo[3.2.0]hept-1(5)-ene-3-thione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism by which 2,4-Dithiabicyclo[3.2.0]hept-1(5)-ene-3-thione exerts its effects involves its interaction with various molecular targets. The sulfur atoms in the compound can form bonds with metal ions, making it useful in catalysis and coordination chemistry. The bicyclic structure also allows for unique interactions with enzymes and other biological molecules, potentially affecting various biochemical pathways .
Comparison with Similar Compounds
2,4-Dithiabicyclo[3.2.0]hept-1(5)-ene-3-thione can be compared with other sulfur-containing bicyclic compounds, such as:
Bicyclo[3.2.0]hept-2-en-6-one: Another bicyclic compound with different functional groups, used in organic synthesis.
Bicyclo[3.3.1]nonane: A larger bicyclic structure with applications in medicinal chemistry and materials science
Properties
CAS No. |
61221-71-4 |
|---|---|
Molecular Formula |
C5H4S3 |
Molecular Weight |
160.3 g/mol |
IUPAC Name |
2,4-dithiabicyclo[3.2.0]hept-1(5)-ene-3-thione |
InChI |
InChI=1S/C5H4S3/c6-5-7-3-1-2-4(3)8-5/h1-2H2 |
InChI Key |
WCWJWNAIZRXAIH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C1SC(=S)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



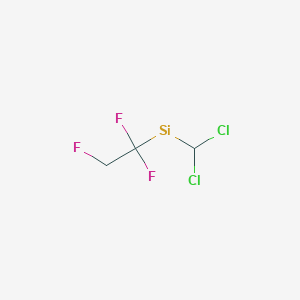
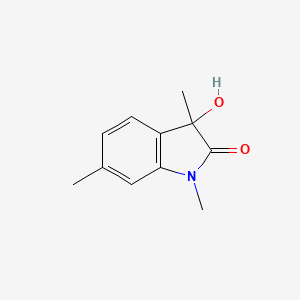
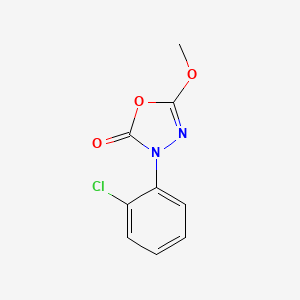
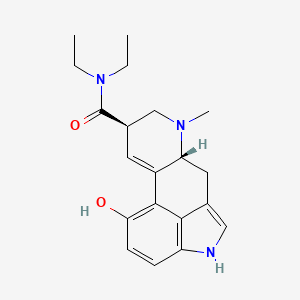
![(1,4-Phenylene)bis{dimethyl[(prop-2-yn-1-yl)oxy]silane}](/img/structure/B14597699.png)
![1-[2-(3-Chlorophenyl)hexyl]-1H-imidazole](/img/structure/B14597700.png)
![1H-Pyrrolo[3,2-c]pyridine, 4-chloro-3,6-dimethyl-2-phenyl-](/img/structure/B14597714.png)
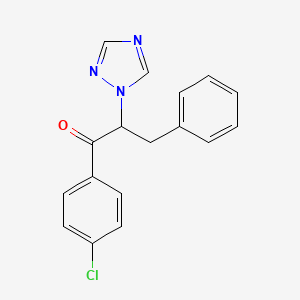
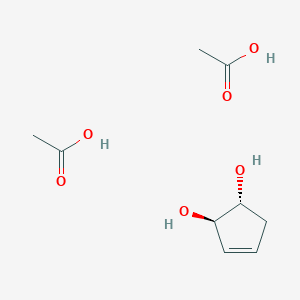
![Butyl ethyl [hydroxy(phenyl)methyl]phosphonate](/img/structure/B14597724.png)
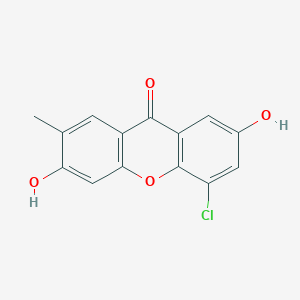

![7-[Acetyl(decan-2-yl)amino]heptanoic acid](/img/structure/B14597732.png)
